

Disperse Red 73: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse red 73*

Cat. No.: *B103122*

[Get Quote](#)

An In-depth Examination of the Chemical Structure, Properties, and Toxicological Profile of a Widely Used Azo Dye

Disperse Red 73, a monoazo dye belonging to the disperse class of colorants, is characterized by its vibrant red hue and its application in the dyeing of synthetic fibers. For researchers, scientists, and drug development professionals, an understanding of its chemical and physical properties, alongside its biological interactions, is crucial for assessing its potential applications and toxicological risks. This technical guide provides a comprehensive overview of **Disperse Red 73**, summarizing its key characteristics, outlining experimental methodologies, and exploring its known biological effects.

Chemical Identity and Physicochemical Properties

Disperse Red 73, with the IUPAC name 2-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-5-nitrobenzonitrile, is a complex organic molecule. Its core structure consists of two substituted benzene rings linked by an azo bridge (–N=N–). The presence of cyano (–C≡N) and nitro (–NO₂) functional groups significantly influences its chemical reactivity and physical properties.

A summary of its key identifiers and physicochemical properties is presented in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers of **Disperse Red 73**

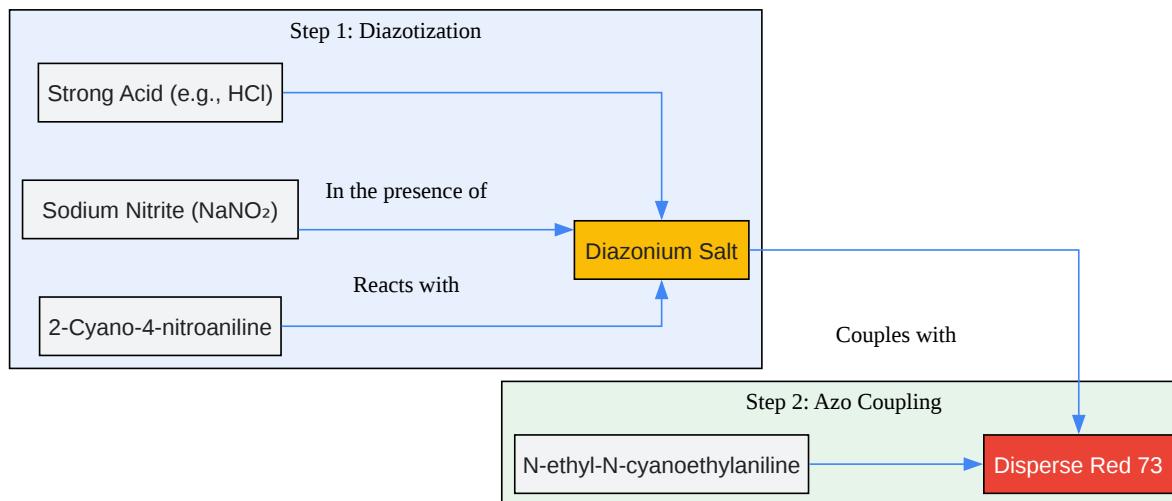

Identifier	Value
IUPAC Name	2-[(4-[(2-cyanoethyl)ethylamino]phenyl]azo)-5-nitrobenzonitrile
CAS Number	16889-10-4 [1] [2]
Molecular Formula	C ₁₈ H ₁₆ N ₆ O ₂ [1] [2] [3] [4]
Molecular Weight	348.36 g/mol [1] [2] [3] [4]
C.I. Number	11116 [1]

Table 2: Physicochemical Properties of **Disperse Red 73**

Property	Value
Appearance	Dark red powder [1] [5]
Melting Point	149-150 °C [6]
Boiling Point (Predicted)	614.2 ± 55.0 °C [6]
Density (Predicted)	1.22 ± 0.1 g/cm ³ [4] [6]
Solubility	Soluble in ethanol, acetone, and benzene [1] [5] [7] ; Insoluble in water [7]
LogP	3.67 at 25°C [6]
λ _{max}	Not explicitly found for Disperse Red 73, but related compounds show absorbance in the visible region.

Chemical Synthesis

The primary manufacturing method for **Disperse Red 73** is through a well-established two-step process involving diazotization followed by azo coupling.[\[1\]](#)[\[2\]](#)[\[7\]](#)

[Click to download full resolution via product page](#)

*A simplified workflow for the synthesis of **Disperse Red 73**.*

Experimental Protocol: Laboratory Scale Synthesis

While a specific, detailed industrial protocol is proprietary, a plausible laboratory-scale synthesis can be extrapolated from general procedures for azo dye synthesis.

Materials:

- 2-Cyano-4-nitroaniline
- N-ethyl-N-cyanoethylaniline
- Sodium nitrite (NaNO_2)
- Concentrated hydrochloric acid (HCl)

- Ice
- Urea
- Sodium acetate
- Ethanol (for recrystallization)

Procedure:

- **Diazotization:**
 - Dissolve a molar equivalent of 2-Cyano-4-nitroaniline in a mixture of concentrated hydrochloric acid and water, cooling the mixture to 0-5°C in an ice bath.
 - Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C.
 - Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
 - Any excess nitrous acid can be quenched by the careful addition of a small amount of urea.
- **Azo Coupling:**
 - In a separate vessel, dissolve a molar equivalent of N-ethyl-N-cyanoethylaniline in a suitable solvent and cool to 0-5°C.
 - Slowly add the prepared diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the low temperature.
 - Adjust the pH of the reaction mixture to approximately 4-5 by adding a solution of sodium acetate to facilitate the coupling reaction.
 - Continue stirring for several hours until the reaction is complete, indicated by the formation of a colored precipitate.

- Isolation and Purification:
 - Collect the precipitated **Disperse Red 73** by vacuum filtration.
 - Wash the crude product with cold water to remove any unreacted starting materials and salts.
 - Recrystallize the solid from a suitable solvent, such as ethanol, to obtain the purified dye.
 - Dry the final product in a vacuum oven.

Analytical Characterization

The identity and purity of synthesized **Disperse Red 73** can be confirmed using various analytical techniques.

Table 3: Analytical Methods for **Disperse Red 73**

Technique	Purpose
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification.
UV-Visible Spectroscopy	Confirmation of the chromophoric system and quantification.
Infrared (IR) Spectroscopy	Identification of functional groups (e.g., $-C\equiv N$, $-NO_2$, $-N=N-$).
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural elucidation.
Mass Spectrometry (MS)	Determination of molecular weight and fragmentation pattern.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

A general reverse-phase HPLC method can be adapted for the analysis of **Disperse Red 73**.

Instrumentation:

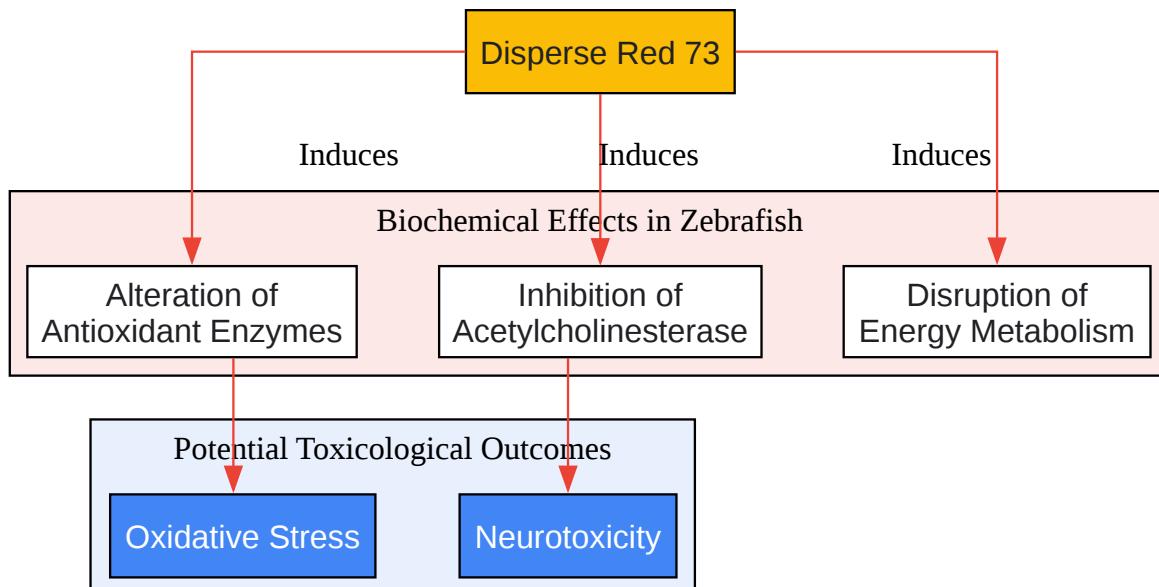
- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)

Mobile Phase:

- A gradient elution is typically employed.
- Solvent A: Water (with 0.1% formic acid or phosphoric acid)
- Solvent B: Acetonitrile (with 0.1% formic acid or phosphoric acid)

Procedure:

- Prepare a standard stock solution of **Disperse Red 73** of known concentration in a suitable solvent (e.g., acetonitrile).
- Prepare a series of calibration standards by diluting the stock solution.
- Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent and filtering through a 0.45 μ m syringe filter.
- Set the HPLC parameters, including the gradient program, flow rate (e.g., 1.0 mL/min), and column temperature (e.g., 30°C).
- Set the detector to monitor at the wavelength of maximum absorbance (λ_{max}) of **Disperse Red 73** in the chosen mobile phase.
- Inject the standards and the sample, and record the chromatograms.
- Quantify the amount of **Disperse Red 73** in the sample by comparing its peak area to the calibration curve generated from the standards.


Toxicological and Biological Profile

The presence of nitro and cyano groups, as well as the azo linkage, raises toxicological concerns for **Disperse Red 73** and other azo dyes. The reductive cleavage of the azo bond, which can occur through the action of azoreductase enzymes present in the liver and gut microbiota, can lead to the formation of potentially carcinogenic aromatic amines.

A study on the effects of **Disperse Red 73** on the early life stages of zebrafish (*Danio rerio*) revealed significant biochemical alterations at environmentally realistic concentrations. These included impacts on:

- Antioxidant Defense System: Alterations in the activity of antioxidant enzymes such as Glutathione S-transferase and Catalase were observed.
- Neurotransmission: The activity of acetylcholinesterase, a key enzyme in the nervous system, was affected.
- Energy Metabolism: Changes in parameters related to energy availability and consumption were noted.

These findings suggest that **Disperse Red 73** can induce oxidative stress and neurotoxicity.

[Click to download full resolution via product page](#)

*Potential toxicological pathways of **Disperse Red 73** based on zebrafish studies.*

Genotoxicity

Studies on other disperse azo dyes have indicated potential genotoxic effects. While specific data for **Disperse Red 73** is limited, the chemical class is known to have the potential to cause DNA damage, which is a critical consideration for any compound being evaluated for pharmaceutical applications.

Signaling Pathways

Currently, there is a lack of specific research detailing the interaction of **Disperse Red 73** with particular signaling pathways in the context of drug development. The observed toxicological effects, such as the induction of oxidative stress, suggest potential interference with pathways sensitive to redox state, such as the Nrf2 and NF- κ B pathways. However, further investigation is required to elucidate the precise molecular mechanisms of action. The structural motifs of **Disperse Red 73**, including the nitro and cyano groups, are known to be biologically active and could potentially interact with various enzymatic and receptor systems.

Conclusion

Disperse Red 73 is a well-characterized azo dye with established chemical and physical properties. While its primary application is in the textile industry, its biological activity, particularly its potential to induce oxidative stress and neurotoxicity, warrants careful consideration by researchers in the fields of toxicology and drug development. The provided experimental frameworks for synthesis and analysis can serve as a starting point for further investigation. A significant knowledge gap remains regarding its specific interactions with cellular signaling pathways, highlighting a critical area for future research to fully understand its pharmacological and toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzonitrile, 2-[[4-[(2-cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitro- | SIELC Technologies [sielc.com]
- 2. Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzonitrile, 2-[[4-[(2-(acetyloxy)ethyl)(2-cyanoethyl)amino]phenyl]azo]-5-nitro- | SIELC Technologies [sielc.com]
- 4. Benzonitrile, 2-[[4-[(2-(acetyloxy)ethyl)(2-cyanoethyl)amino]phenyl]azo]-5-nitro- | 12223-39-1 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Disperse Red 73: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b103122#disperse-red-73-chemical-structure-and-properties\]](https://www.benchchem.com/product/b103122#disperse-red-73-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com